![molecular formula C15H17N3O3 B3914162 1-(6-Butoxy-7-methylpyrrolo[2,3-g][2,1,3]benzoxadiazol-8-yl)ethanone](/img/structure/B3914162.png)
1-(6-Butoxy-7-methylpyrrolo[2,3-g][2,1,3]benzoxadiazol-8-yl)ethanone
Vue d'ensemble
Description
1-(6-Butoxy-7-methylpyrrolo[2,3-g][2,1,3]benzoxadiazol-8-yl)ethanone is a complex organic compound belonging to the class of benzoxadiazole derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics
Méthodes De Préparation
The synthesis of 1-(6-Butoxy-7-methylpyrrolo[2,3-g][2,1,3]benzoxadiazol-8-yl)ethanone involves several steps, typically starting with the preparation of the pyrrolo[2,3-g][2,1,3]benzoxadiazole core This core can be synthesized through cyclization reactions involving appropriate precursorsIndustrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
1-(6-Butoxy-7-methylpyrrolo[2,3-g][2,1,3]benzoxadiazol-8-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds
Applications De Recherche Scientifique
1-(6-Butoxy-7-methylpyrrolo[2,3-g][2,1,3]benzoxadiazol-8-yl)ethanone has been explored for various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics
Mécanisme D'action
The mechanism of action of 1-(6-Butoxy-7-methylpyrrolo[2,3-g][2,1,3]benzoxadiazol-8-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context .
Comparaison Avec Des Composés Similaires
1-(6-Butoxy-7-methylpyrrolo[2,3-g][2,1,3]benzoxadiazol-8-yl)ethanone can be compared with other benzoxadiazole derivatives, such as:
1-(6-Methoxy-7-methylpyrrolo[2,3-g][2,1,3]benzoxadiazol-8-yl)ethanone: Similar in structure but with a methoxy group instead of a butoxy group, leading to different chemical and physical properties.
2,1,3-Benzoxadiazole Derivatives: These compounds share the benzoxadiazole core but differ in their substituents, resulting in varied applications and properties
Propriétés
IUPAC Name |
1-(6-butoxy-7-methylpyrrolo[2,3-g][2,1,3]benzoxadiazol-8-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-4-5-8-20-18-9(2)13(10(3)19)14-12(18)7-6-11-15(14)17-21-16-11/h6-7H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRORTIFIZLXKBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCON1C(=C(C2=C1C=CC3=NON=C32)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


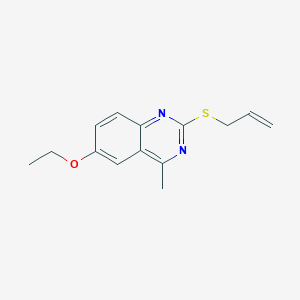
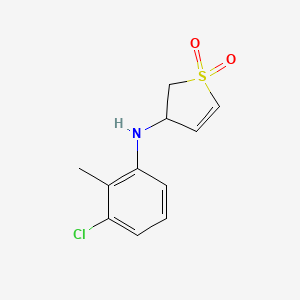
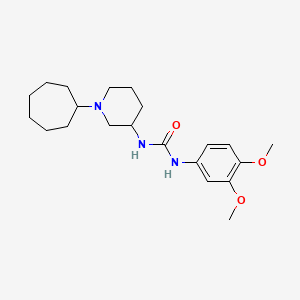
![1-tert-butyl-4-[4-(2-methylphenyl)-1H-imidazol-2-yl]-2-pyrrolidinone](/img/structure/B3914097.png)
![(5Z)-5-[(4-Methoxyphenyl)methylidene]-2-(4-{4-[(5Z)-4-oxo-2-sulfanylidene-5-[(thiophen-2-YL)methylidene]-1,3-thiazolidin-3-YL]butanoyl}piperazin-1-YL)-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B3914103.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-2-pyrazinecarboxamide](/img/structure/B3914109.png)
![(Z)-4-[(3-carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B3914121.png)
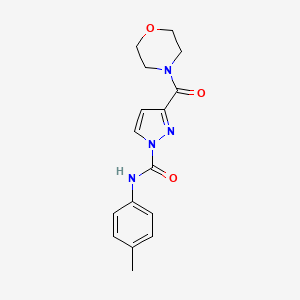
![N'-[(2-methyl-3-furoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B3914152.png)
![N'-[(2-iodobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B3914160.png)
![[4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] (E)-3-(4-nitrophenyl)prop-2-enoate](/img/structure/B3914165.png)
![4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]-N,N,5,6-tetramethylpyrimidin-2-amine](/img/structure/B3914178.png)
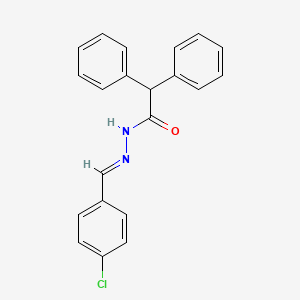
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B3914191.png)
